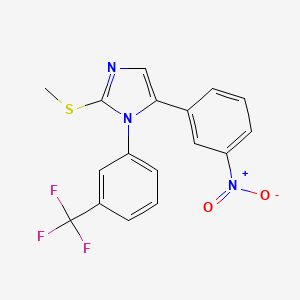
2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound that features a unique structural framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common route involves:
Nitration of 3-nitrophenyl acetic acid to form a nitro-substituted intermediate.
Alkylation of the intermediate with 3-(trifluoromethyl)benzyl bromide under basic conditions.
Cyclization with formamide to yield the imidazole ring.
Introduction of the methylthio group using methylthiol under appropriate conditions.
Industrial Production Methods: Industrial-scale production often involves optimization of the laboratory synthetic routes to improve yield and cost-effectiveness. This includes using scalable conditions, such as continuous flow reactors, and employing cheaper reagents or catalysts to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group, allowing further functionalization.
Substitution: Electrophilic aromatic substitution can introduce new functional groups on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in solvents like acetic acid.
Reduction: Reducing agents such as iron filings in acidic conditions or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrosonium tetrafluoroborate (NOBF₄) under electrophilic conditions.
Major Products:
Oxidized products such as sulfoxides and sulfones.
Reduced products like amino derivatives.
Substituted derivatives depending on the introduced functional group.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a building block in organic synthesis for the development of new materials with tailored properties. Biology: In biological research, derivatives are explored for their potential activity against specific enzymes or receptors, playing roles in signal transduction and cellular processes. Medicine: Investigated for its potential therapeutic effects, particularly in the realm of anti-inflammatory, anticancer, and antimicrobial activities. Industry: Used in the development of specialty chemicals and as intermediates in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can inhibit or activate specific pathways, leading to the observed biological effects. Detailed mechanistic studies often reveal binding affinities, interaction sites, and the resultant changes in biological function.
Vergleich Mit ähnlichen Verbindungen
2-(methylthio)-5-(4-nitrophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-imidazole
2-(ethylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Comparison:
The unique position of substituents in 2-(methylthio)-5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole leads to distinct steric and electronic properties affecting its reactivity and interaction with biological targets.
Variation in the side chains (like methylthio vs. ethylthio) can significantly alter the compound's solubility, stability, and biological activity.
Hope this deep dive satisfies your curiosity!
Eigenschaften
IUPAC Name |
2-methylsulfanyl-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-26-16-21-10-15(11-4-2-7-14(8-11)23(24)25)22(16)13-6-3-5-12(9-13)17(18,19)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGXXFBLSYQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2781622.png)
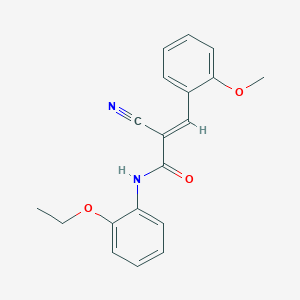
![1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine](/img/structure/B2781627.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-4-carboxamide](/img/structure/B2781629.png)
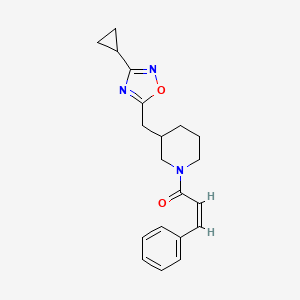
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781634.png)
![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)
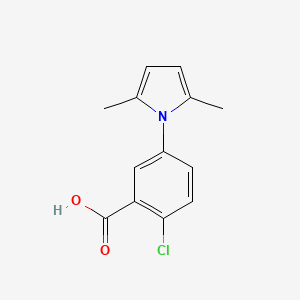
![N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B2781637.png)
![2-ethoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2781638.png)
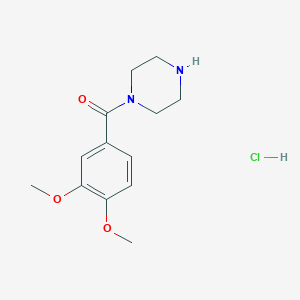
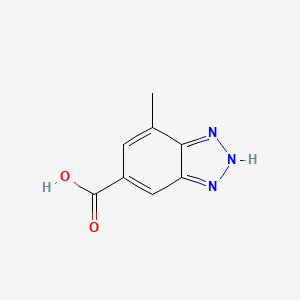
![ethyl 4-{2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate](/img/structure/B2781644.png)

